glycine-rich protein, maize

nucleolar proteomics plant ribonucleoprotein complexes subcellular fractionation

Glycine-rich protein, maize (CAS 147257-76-9), also designated MA16 protein or CHEM2 protein, is a 16 kDa glycine-rich RNA-binding protein (GR-RBP) encoded by a developmentally regulated and environmentally responsive gene in Zea mays. The protein belongs to the RNA-binding glycine-rich protein (RB-GRP) family, characterized by an N-terminal ribonucleoprotein consensus sequence-type RNA-binding domain (CS-RBD, also termed RRM) and a C-terminal glycine-rich domain arranged in (Gly)n-X repeats.

Molecular Formula C9H8BrN3
Molecular Weight 0
CAS No. 147257-76-9
Cat. No. B1178841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglycine-rich protein, maize
CAS147257-76-9
Synonymsglycine-rich protein, maize
Molecular FormulaC9H8BrN3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine-Rich Protein, Maize (CAS 147257-76-9) – Identity, Classification, and Procurement-Relevant Baseline


Glycine-rich protein, maize (CAS 147257-76-9), also designated MA16 protein or CHEM2 protein, is a 16 kDa glycine-rich RNA-binding protein (GR-RBP) encoded by a developmentally regulated and environmentally responsive gene in Zea mays [1]. The protein belongs to the RNA-binding glycine-rich protein (RB-GRP) family, characterized by an N-terminal ribonucleoprotein consensus sequence-type RNA-binding domain (CS-RBD, also termed RRM) and a C-terminal glycine-rich domain arranged in (Gly)n-X repeats [2]. MA16 is a non-ribosomal nucleolar protein specifically localized to the dense fibrillar component (DFC) of the nucleolus, as demonstrated by immunoelectron microscopy [1]. Its gene expression is induced by abscisic acid (ABA), water stress, wounding, cold stress, NaCl, and heavy metals, and its mRNA accumulates preferentially in mature embryos and developing tissues [3][4]. The protein has been continuously studied since its initial characterization in 1992, with over 50 citations in the primary literature, establishing it as a well-documented reference compound for plant RNA biology and abiotic stress research.

Why Generic Substitution Fails for Glycine-Rich Protein, Maize (CAS 147257-76-9): Functional Non-Equivalence Across the RB-GRP Family


The maize glycine-rich RNA-binding protein family comprises 23 members distributed across four subgroups (IVa–IVd) with distinct domain architectures, subcellular localizations, and stress-response profiles [1]. Simply procuring any GR-RBP—even another maize GRP—cannot recapitulate the MA16-specific functional signature: exclusive nucleolar dense fibrillar component localization, a stable covalent ribonucleotide adduct, specific interaction with the ZmDRH1 DEAD box RNA helicase, and a characteristic poly-G/poly-U RNA-binding preference that differs from the broader nucleic acid binding of monocot orthologs such as barley BLT801 [2][3]. Cross-species analogs like Arabidopsis AtGRP7, despite sharing the RRM–glycine-rich domain architecture, are nuclear/nucleocytoplasmic shuttling proteins without nucleolar DFC targeting or covalent nucleotide modification [4]. Even within maize, paralogs such as ZmGRP3 (root-specific expression) and ZmGRP5 (cell wall-localized, silk-specific) occupy entirely different cellular compartments and functional niches [5]. The quantitative evidence below demonstrates that MA16 possesses a unique constellation of biochemical and cell biological features not present in any single comparator.

Product-Specific Quantitative Evidence Guide: Glycine-Rich Protein, Maize (CAS 147257-76-9) vs. Closest Analogs


Sub-Nucleolar Compartment Specificity: MA16 Dense Fibrillar Component Localization vs. Nuclear/Nucleocytoplasmic Distribution of AtGRP7 and AtGRP8

MA16 (glycine-rich protein, maize) is uniquely localized to the dense fibrillar component (DFC) and, to a lesser extent, the granular component (GC) of the nucleolus, as determined by immunoelectron microscopy in maize root and leaf tissues [1]. It is a non-ribosomal nucleolar protein. In contrast, the well-characterized Arabidopsis orthologs AtGRP7 and AtGRP8 are nuclear RNA-binding proteins that shuttle between the nucleus and cytoplasm via transportin1-mediated nuclear import, with no reported nucleolar DFC enrichment [2]. This difference in sub-nucleolar targeting dictates distinct functional engagement: MA16 participates in rRNA metabolism within a fibrillarin–ZmDRH1 ribonucleoprotein complex [3], whereas AtGRP7/AtGRP8 regulate circadian transcript oscillations and alternative splicing in the nucleoplasm [4]. For procurement decisions, this means MA16 is the appropriate choice for studies of nucleolar DFC biology, pre-rRNA processing, or plant nucleolar stress responses—applications where AtGRP7/8 are not functionally equivalent surrogates.

nucleolar proteomics plant ribonucleoprotein complexes subcellular fractionation rRNA metabolism

Unique Covalent Ribonucleotide Adduct: MA16 Stable Ribonucleotide Linkage vs. Absence of Covalent Nucleotide Modification in AtGRP7, AtGRP8, and BLT801

MA16 is distinguished by a stable, covalent linkage to a ribonucleotide or very short ribonucleotide chain [1]. In vivo [³²P]phosphate labeling followed by biochemical interrogation revealed that the label on MA16 was resistant to phenol extraction and denaturing SDS-PAGE but sensitive to micrococcal nuclease, RNase A, and RNase T1 treatment [1]. The mobility of [³⁵S]-labeled MA16 on SDS-PAGE did not significantly change after nuclease treatment, confirming that the label is a ribonucleotide rather than a phosphorylation event. Furthermore, immunoprecipitation showed that the ribonucleotide was removed by a phosphate-dependent exoribonuclease (phosphorolytic activity) [1]. This covalent ribonucleotide modification is not reported for any other plant GR-RBP, including AtGRP7, AtGRP8, or barley BLT801. BLT801 undergoes reversible phosphorylation by cAMP-dependent protein kinase (PKA) at a consensus motif between its RRM and glycine-rich domains [2], a mechanistically distinct modification. The covalent ribonucleotide adduct on MA16 may represent a novel regulatory mechanism or a trapped catalytic intermediate during RNA processing.

post-translational modification covalent protein-RNA adducts ribonucleotide linkage MA16 biochemistry

Differential RNA-Binding Spectrum: MA16 Poly-G/Poly-U Selectivity vs. BLT801 Broad-Spectrum Nucleic Acid Binding Including ssDNA

MA16 exhibits a restricted RNA homopolymer binding profile, preferentially binding to poly-G and poly-U ribohomopolymers, with no reported binding to poly-A, poly-C, or single-stranded DNA [1]. This contrasts sharply with the barley cold-stress GR-RBP BLT801, which binds to homoribopolymers poly-G, poly-A, and poly-U (but not poly-C) and additionally binds single-stranded DNA and selects RNA molecules containing open loop structures enriched in adenine but low in cytosine [2]. The narrower specificity of MA16 is consistent with a dedicated role in recognizing G/U-rich RNA sequences typical of ribosomal RNA and specific mRNA targets, whereas BLT801's broader nucleic acid binding suggests a more general stress-responsive chaperone function. The MA16 RNA-binding activity further shows a bipartite affinity profile: lower affinity, salt- and heparin-sensitive binding to several RNAs (electrostatic interactions) and higher affinity for specific RNAs including rRNA and translatable mRNA sequences [3].

RNA-binding specificity ribohomopolymer binding assay GR-RBP ligand preference RNA affinity

Specific Protein Interaction Network: MA16–ZmDRH1–Fibrillarin rRNA Metabolism Complex vs. AtGRP7–Transportin1 Nuclear Import Pathway

MA16 specifically interacts with a novel DEAD box RNA helicase, ZmDRH1 (Zea mays DEAD box RNA helicase 1), through its RRM domain, as demonstrated by yeast two-hybrid screening and confirmed by in vitro pull-down assays [1]. Both MA16 and ZmDRH1 co-localize to the nucleus and nucleolus, and their nucleolar targeting requires RGG box motifs in both proteins [1]. MA16, ZmDRH1, and fibrillarin assemble into a ribonucleoprotein complex implicated in ribosomal RNA metabolism, paralleling the vertebrate p68/p72 RNA helicase–fibrillarin interaction network [1]. In contrast, AtGRP7 interacts with transportin1 (AtTRN1) for nuclear import via its M9-like domain, facilitating nucleocytoplasmic shuttling rather than stable nucleolar RNP complex assembly [2]. This striking difference in protein interaction partners reflects fundamentally divergent cellular functions: rRNA processing and ribosome biogenesis (MA16) vs. circadian-regulated pre-mRNA alternative splicing (AtGRP7). Among the 23 maize RB-GRP family members, only MA16 has been experimentally demonstrated to interact with a DEAD box RNA helicase and fibrillarin within a defined rRNA metabolic complex [3].

yeast two-hybrid screening DEAD box RNA helicase fibrillarin ribonucleoprotein complex rRNA processing

Post-Transcriptional Regulation: MA16 mRNA–Protein Disconnect Under Stress vs. AtGRP7 Circadian Autoregulatory Feedback Loop

After abiotic stress treatment, MA16 mRNA levels increase in both total and polysomal RNA fractions, yet no significant change in MA16 protein level is detected, indicating a distinctive post-transcriptional regulatory mechanism that uncouples transcript abundance from protein output [1]. This mRNA–protein disconnect is not observed for AtGRP7, which undergoes negative autoregulation through alternative splicing coupled to nonsense-mediated decay (NMD) in a circadian-regulated feedback loop—a fundamentally different regulatory architecture [2]. Additionally, MA16 was found associated with its own mRNA among immunoprecipitated RNAs, suggesting potential self-regulation of MA16 gene expression [3]. The MA16 mRNA is also developmentally regulated, accumulating in mature embryos and in developing/expanding tissues such as the root elongation zone and young leaves, with higher transcript levels in these regions compared to mature differentiated tissues [1]. This developmentally programmed expression, combined with stress-induced mRNA accumulation without corresponding protein increase, suggests translational control or regulated protein turnover as key determinants of MA16 function—features not described for AtGRP7, AtGRP8, or BLT801.

post-transcriptional regulation mRNA-protein correlation stress response autoregulation translatability

C-Terminal Intrinsically Disordered Region: MA16 Glycine-Rich Domain Structural Prediction vs. Ordered Glycine-Rich Regions in Other Plant GRPs

The C-terminal glycine-rich domain of MA16 is predicted to be an intrinsically disordered region (IDR), as determined by disorder prediction algorithms applied to the MA16 amino acid sequence [1]. This structural feature is functionally significant because intrinsic disorder in RNA-binding proteins facilitates conformational flexibility, multivalent interactions, and liquid–liquid phase separation (LLPS) [2]. While AtGRP7 also possesses a glycine-rich C-terminal domain, its structural characterization reveals that the glycine-rich region contributes to RNA-binding affinity: truncation of the AtGRP7 glycine-rich domain reduces binding affinity, and removal of the RGG domain results in lower affinity for short RNAs and complete loss of binding to long RNAs [3]. MA16's predicted IDR is noteworthy because it is the same domain that harbors the stable ribonucleotide linkage [1], suggesting that the covalent nucleotide adduct may modulate the conformational ensemble of the disordered region—a regulatory mechanism not described for any other plant GR-RBP. The phosphorylation of MA16 at its RRM–GR junction adds another layer of potential disorder-to-order transition regulation [4].

intrinsically disordered region glycine-rich domain protein disorder prediction structural biology RNA-binding protein

Research and Industrial Application Scenarios Where Glycine-Rich Protein, Maize (CAS 147257-76-9) Provides Verifiable Differentiation


Plant Nucleolar Dense Fibrillar Component (DFC) Biology and Pre-rRNA Processing Studies

MA16 is the only plant GR-RBP experimentally demonstrated to localize to the nucleolar dense fibrillar component by immunoelectron microscopy [1]. Its specific interaction with the DEAD box RNA helicase ZmDRH1 and fibrillarin within a ribosomal RNA metabolism ribonucleoprotein complex [2] makes MA16 an essential tool for dissecting plant pre-rRNA processing, ribosome biogenesis, and nucleolar stress signaling. Researchers requiring a validated DFC marker or a bait protein for nucleolar interactome capture in monocot systems should procure MA16; AtGRP7/AtGRP8 cannot substitute due to their nucleoplasmic/nucleocytoplasmic localization [3].

Covalent Protein–RNA Adduct Discovery and Characterization

MA16 is uniquely documented among plant GR-RBPs to carry a stable covalent ribonucleotide linkage resistant to phenol extraction and SDS-PAGE but sensitive to RNase A, RNase T1, and micrococcal nuclease [4]. This property positions MA16 as a critical reference compound for developing methods to detect, enrich, and characterize covalent protein–RNA adducts in plant proteomes—an emerging area with implications for understanding RNA-dependent regulatory modifications. Procurement of MA16 is essential for laboratories establishing protocols for covalent RNA–protein crosslink identification or studying phosphate-dependent exoribonuclease activity on protein substrates [4].

Abiotic Stress Translational Control and mRNA–Protein Discordance Studies in Monocot Crops

MA16 exhibits a well-documented post-transcriptional regulatory disconnect: its mRNA increases in both total and polysomal fractions upon ABA, water stress, wounding, cold, NaCl, and heavy metal treatments, yet protein levels remain unchanged [1][5]. This makes MA16 a valuable model for investigating stress-induced translational control, ribosome occupancy, and regulated protein turnover in maize and related cereal crops. For agricultural biotechnology programs focused on engineering stress tolerance through post-transcriptional mechanisms, MA16 provides a native monocot system with decades of functional characterization, offering advantages over heterologous Arabidopsis models whose regulatory circuits (e.g., AtGRP7 circadian feedback) are mechanistically distinct [6].

G/U-Rich RNA Target Identification and Validation in Plant RNA Biology

MA16 exhibits a narrow, well-defined RNA-binding preference for poly-G and poly-U ribohomopolymers, with no ssDNA binding activity [7], distinguishing it from broad-spectrum GR-RBPs such as barley BLT801 which also binds poly-A and ssDNA [8]. This specificity makes MA16 the preferred affinity reagent for targeted identification of G/U-rich RNA motifs in plant transcriptomes using RNA interactome capture (RIC), CLIP-seq, or in vitro selection (SELEX) approaches. The protein's higher affinity for rRNA and translatable mRNA sequences, with lower salt/heparin-sensitive affinity for other RNAs [9], enables selective enrichment strategies not achievable with broader-specificity GR-RBPs.

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